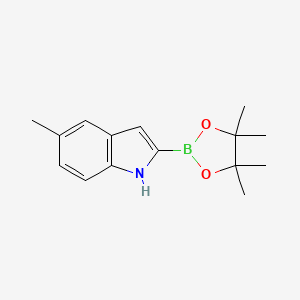

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Properties

IUPAC Name |

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-6-7-12-11(8-10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRIKENXTSRARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681925 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-93-6 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the activation of the palladium catalyst, which facilitates oxidative addition of the C–Br bond in the precursor 5-methyl-2-bromo-1H-indole . Subsequent transmetalation with B₂pin₂ and reductive elimination yield the boronic ester product. Key parameters include:

-

Temperature : 80–100°C

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF)

A critical advancement involved a one-pot protocol where the pinacol boronic ester intermediate was hydrolyzed in situ to the boronic acid, streamlining the synthesis and minimizing purification steps.

Table 1: Optimization of Miyaura Borylation

| Parameter | Initial Attempt | Optimized Protocol |

|---|---|---|

| Catalyst | Pd(Cl)₂(dppf) | Pd(Cl)₂(dppf) |

| Boron Source | B₂pin₂ | B₂pin₂ |

| Yield | 36% | 94% |

| Reaction Time | 24 hours | 12 hours |

| Key Modification | – | In situ hydrolysis |

Alternative Catalytic Systems

While palladium dominates industrial applications, niche studies explore nickel and iridium catalysts. For instance, iridium complexes enable borylation at lower temperatures (50–60°C) but suffer from lower yields (~60%) and higher costs. Nickel-based systems, though economical, require stringent anhydrous conditions and exhibit sensitivity to oxygen, limiting scalability.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing:

-

Continuous Flow Reactors : Enhance heat transfer and safety by maintaining precise temperature control during exothermic borylation steps.

-

Catalyst Recycling : Immobilized palladium catalysts on silica or carbon supports reduce costs and environmental impact.

-

Byproduct Management : Efficient removal of pinacol byproducts via aqueous extraction or distillation ensures product purity.

Recent Advances in Enantioselective Synthesis

Emerging strategies focus on enzymatic resolution to access enantiomerically pure forms. For example, lipase B from Candida antarctica (CALB) has been employed to resolve racemic mixtures of boronic ester intermediates, achieving >99% enantiomeric excess (ee) in model systems . This approach aligns with green chemistry principles by avoiding chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to a borane derivative.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., toluene or ethanol).

Major Products Formed

Oxidation: 5-Methyl-2-boronic acid-1H-indole.

Reduction: 5-Methyl-2-borane-1H-indole.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exhibit significant anticancer properties. For instance, derivatives of boron-containing compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the indole moiety enhances the biological activity of these compounds by allowing for better interaction with biological targets such as enzymes and receptors involved in cancer progression .

Neuroprotective Effects

Studies have also suggested that indole derivatives possess neuroprotective effects. The presence of the boron moiety may enhance the stability and bioavailability of these compounds in neurological applications. Research indicates potential uses in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting specific pathways involved in neuronal death and inflammation .

Organic Synthesis

Cross-Coupling Reactions

The compound can act as a versatile building block in organic synthesis. Its boron-containing structure allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Synthesis of Functionalized Indoles

The ability to modify the indole structure through various synthetic pathways makes this compound valuable for creating a wide array of functionalized indoles. These derivatives are essential in developing new materials with tailored properties for applications in electronics and photonics .

Materials Science

Polymer Chemistry

In materials science, the incorporation of boron-containing compounds like 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique interactions between the boron atoms and other polymer components can lead to improved performance characteristics in various applications including coatings and composites .

Optoelectronic Devices

The electronic properties imparted by the indole structure combined with the boron moiety make this compound suitable for use in optoelectronic devices. Research into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has shown that incorporating such compounds can enhance device efficiency and stability through improved charge transport properties .

Case Studies

| Study Title | Findings | Applications |

|---|---|---|

| "Boron-Based Indoles: Synthesis and Biological Evaluation" | Demonstrated potent anticancer activity against breast cancer cell lines | Cancer therapeutics |

| "Synthesis of Functionalized Indoles via Suzuki Coupling" | Developed a series of functionalized indoles with high yields | Organic synthesis |

| "Enhancement of Polymer Properties Using Boron Compounds" | Improved thermal stability and mechanical strength of polymer composites | Material development |

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination steps to yield the desired product.

Comparison with Similar Compounds

Key Findings :

- Boronate at C2 (target compound) offers superior regioselectivity in coupling reactions compared to C5 or C7 analogs .

- Methyl substitution at C5 improves thermal stability, as seen in thermogravimetric analysis (TGA) of related indole-boronate esters .

Substituent Variations on the Indole Ring

Modifications to substituents on the indole scaffold alter chemical and pharmacological properties:

Key Findings :

- Fluorinated derivatives (e.g., 5-fluoro substitution) exhibit enhanced binding to biological targets like kinases .

- Bulky N-substituents (e.g., propan-2-yl) reduce π-π stacking, improving luminescence efficiency in optoelectronic applications .

Boronate-Containing Heterocycles Beyond Indole

Comparing the target compound with boronated heterocycles of different core structures:

Key Findings :

- Indole-based boronates generally exhibit higher thermal and oxidative stability compared to pyrrole or thiazole analogs .

Biological Activity

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that combines an indole moiety with a boronic ester functionality. This unique structure suggests potential biological activities that merit investigation. The indole structure is known for its presence in numerous biologically active compounds, while the boronic ester can facilitate interactions with various biological targets.

- Molecular Formula : C15H21BNO4

- Molecular Weight : 293.13 g/mol

- IUPAC Name : 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

- CAS Number : 2027496-50-8

Biological Activity Overview

The biological activity of compounds containing indole and boronic ester functionalities can be diverse. Research indicates that indoles are often associated with anti-inflammatory, anti-cancer, and antimicrobial properties. The boronic ester component allows for reversible covalent bonding with diols and other nucleophiles, potentially enhancing the compound's efficacy in biological systems.

Key Activities:

- Anti-Cancer Properties : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Some indole-based compounds have demonstrated effectiveness against various bacterial strains and fungi.

- Enzyme Inhibition : The boronic ester can interact with enzymes, particularly those that utilize diols in their active sites.

Case Studies

Research has focused on the synthesis and biological evaluation of related compounds featuring the indole and boronic ester structures. For example:

- A study evaluated the anti-cancer activity of various indole derivatives in vitro and found that certain derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through upregulation of pro-apoptotic proteins .

- Another investigation highlighted the antimicrobial properties of indole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibiotics .

Mechanistic Insights

The mechanism of action for 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole may involve:

- Receptor Modulation : Indoles can act on serotonin receptors or other G protein-coupled receptors (GPCRs), influencing neurotransmission and immune responses.

- Covalent Bonding : The boronic ester may form stable complexes with biological targets such as enzymes or receptors that contain hydroxyl groups.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | C15H21BNO4 | Potential anti-cancer and antimicrobial properties |

| Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-yl)acetate | C15H21BNO4 | Antimicrobial activity against Gram-positive bacteria |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyridin-2-yl)acetate | C15H21BNO4 | Enzyme inhibition studies suggest potential therapeutic applications |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. For example, indole derivatives with boronate esters are often prepared using palladium catalysts (e.g., Pd(PPh₃)₄) and pinacolborane under inert conditions. Key steps include:

- Reagent Handling : Use anhydrous solvents (e.g., THF or DMF) and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis.

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) yields pure products .

- Data Table :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Pd(OAc)₂, Pinacolborane, 80°C | 50–70% | |

| Purification | Silica gel, EtOAc/Hexane | >95% purity |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., indole C2-boronate at δ 8.5–9.0 ppm for aromatic protons) .

- Mass Spectrometry : HR-ESI-MS or FAB-HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁BNO₂: 286.17) .

- TLC : Rf values (e.g., 0.30 in 70:30 EtOAc/Hexane) monitor reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for sensitive intermediates in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(PPh₃)₄) to minimize side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) enhance solubility of boronate intermediates .

- Temperature Control : Lower temperatures (40–60°C) reduce decomposition of thermally labile indole-boronate esters .

Q. What strategies resolve conflicting spectral data for boronate-containing indoles?

- Methodological Answer :

- Decoupling Experiments : Use DEPT-135 NMR to distinguish quaternary carbons (e.g., boronate B-O signals at δ 80–85 ppm in ¹³C NMR) .

- Isotopic Labeling : ¹⁰B/¹¹B isotopic patterns in MS help confirm boronate incorporation .

Q. How is this compound utilized in cross-coupling reactions for drug discovery?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with aryl halides (e.g., 5-bromoindole) to generate biaryl scaffolds. Example protocol:

Combine 1 eq boronate, 1.2 eq aryl bromide, PdCl₂(dppf) (5 mol%), K₂CO₃ (3 eq) in DMF/H₂O (10:1).

Heat at 90°C for 12 hr.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.